Cas no 6038-19-3 (3-aminothiolan-2-one hydrochloride)

3-aminothiolan-2-one hydrochloride structure
6038-19-3 structure
Product name:3-aminothiolan-2-one hydrochloride
CAS No:6038-19-3
MF:C4H7NOS.HCl
Molecular Weight:153.63042
MDL:MFCD00012724
CID:46355
PubChem ID:110753

3-aminothiolan-2-one hydrochloride 化学的及び物理的性質

名前と識別子

    • 3-Aminodihydrothiophen-2(3H)-one hydrochloride
    • D,L-homocysteinethiolactone HCl
    • DL-Homocysteine thiolactone hydrochloride
    • dl Homocysteine Thiolactone Hydrochloride
    • HOMOCYSTEINE THIOLACTONE HCL, DL-(RG)
    • 1,4-thiolactone hydrochloride
    • d,l-homocysteinthiolaktonchlorid
    • DL-HCT
    • DL-HOMOCYSTEIN THIOLACTONE HCL
    • DL-Homocysteinethiol
    • HCTL hydrocloride salt
    • hctlhydrochloride
    • Hcy-thiolactone hydrochloride
    • Homocysteine thiolactone hydrochloride
    • DL-3-Aminotetrahydrothiophen-2-one Hydrochloride
    • DL-2-Amino-4-mercaptobutyric acid 1,4-thiolactone hydrochloride
    • DL-Homocysteinethiolactone hydrochloride
    • 3-aminothiolan-2-one hydrochloride
    • 2(3H)-Thiophenone, dihydro-3-amino-, hydrochloride, (+-)-
    • 3-aminothiolan-2-one;hydrochloride
    • Z56922158
    • Q27261865
    • 6038-19-3
    • Homocysteine thiolactone hydrochloride, DL-
    • C4H8ClNOS
    • SB44905
    • DL-HOMOCYSTEINETHIOLACTONE HCL
    • D,L-Homocysteinthiolakton chlorid [German]
    • NS00045429
    • H0646
    • DL-Homocysteine thiolactone hydrochloride, >=99.0% (AT)
    • AC-31997
    • DL-Homocysteine thiolactone (hydrochloride)
    • L-HOMOCYSTEINETHIOLACTONEHYDROCHLORIDE
    • 3-aminodihydro-2(3H)-thiophenone hydrochloride
    • A832712
    • NSC22879
    • D,L-Homocysteinthiolakton chlorid
    • 2(3H)-Thiophenone, 3-aminodihydro-, hydrochloride
    • AKOS008966943
    • HOMOCYSTEINE DL-FORM THIOLACTONE HYDROCHLORIDE [MI]
    • 3-Aminodihydrothiophen-2(3H)-onehydrochloride
    • SY038927
    • UNII-5D8467GAGD
    • FT-0639001
    • CS-0021300
    • HCTL hydrochloride
    • HY-101404
    • BCP24448
    • 3622-59-1
    • 2(3H)-THIOPHENONE, 3-AMINODIHYDRO-, HYDROCHLORIDE (1:1)
    • HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE [WHO-DD]
    • F2190-0527
    • DL-HoMocysteine Thiolactone--d4 HCl
    • GS-3012
    • AMY25724
    • NS00122853
    • EN300-17366
    • HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, (+/-)-
    • W-105254
    • (+/-)-Dihydro-3-amino-2(3H)-thiophenone hydrochloride
    • 5D8467GAGD
    • 6038-19-3 (HCl)
    • ZSEGSUBKDDEALH-UHFFFAOYSA-N
    • FT-0625471
    • Dl-homocysteine thiolactone HCl
    • (+-)-Dihydro-3-amino-2(3H)-thiophenone hydrochloride
    • F17227
    • D,L-Homocysteine thiolactone hydrochloride
    • CHEMBL3245370
    • MFCD00012724
    • EINECS 227-923-3
    • 2(3H)-THIOPHENONE, 3-AMINODIHYDRO-, HYDROCHLORIDE, (+/-)-
    • NSC-22879
    • PD103003
    • SCHEMBL1119733
    • HOMOCYSTEINE DL-FORM THIOLACTONE HYDROCHLORIDE
    • 1219805-31-8
    • DB-048115
    • MDL: MFCD00012724
    • インチ: 1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H
    • InChIKey: ZSEGSUBKDDEALH-UHFFFAOYSA-N
    • SMILES: O=C1C(N)CCS1.Cl
    • BRN: 3562103

計算された属性

  • 精确分子量: 153.00200
  • 同位素质量: 153.002
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 93.7
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 何もない
  • Surface Charge: 0
  • トポロジー分子極性表面積: 68.4A^2
  • 互变异构体数量: 4

じっけんとくせい

  • Color/Form: 未確定
  • 密度みつど: 0.8620
  • ゆうかいてん: 202 °C (dec.) (lit.)
    ~203 °C (dec.)
  • Boiling Point: 253.8 ºC at 760 mmHg
  • フラッシュポイント: 107.3 ºC
  • すいようせい: 740.5 g/L (20 C)
  • PSA: 68.39000
  • LogP: 1.47950
  • Solubility: 未確定
  • Merck: 14,4734

3-aminothiolan-2-one hydrochloride Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • 危害声明: H315-H319
  • Warning Statement: P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S24/25
  • FLUKA BRAND F CODES:1-8-9
  • RTECS号:XN1928400
  • 包装カテゴリ:I; II
  • 安全术语:6.1
  • Packing Group:I; II
  • 危险等级:6.1
  • 储存条件:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

3-aminothiolan-2-one hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-17366-0.05g
3-aminothiolan-2-one hydrochloride
6038-19-3 95%
0.05g
$19.0 2023-09-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H233A-100g
3-aminothiolan-2-one hydrochloride
6038-19-3 98%
100g
¥165.0 2022-05-30
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011782-100g
3-aminothiolan-2-one hydrochloride
6038-19-3 98%
100g
¥86 2024-05-22
TRC
H591300-100g
dl Homocysteine Thiolactone Hydrochloride
6038-19-3
100g
$85.00 2023-05-18
Alichem
A169005103-500g
3-Aminodihydrothiophen-2(3H)-one hydrochloride
6038-19-3 97%
500g
$177.21 2023-09-01
BAI LING WEI Technology Co., Ltd.
138270-25G
Homocysteine thiolactone hydrochloride, 98.5%
6038-19-3 98.5%
25G
¥ 231 2022-04-26
BAI LING WEI Technology Co., Ltd.
138270-500G
Homocysteine thiolactone hydrochloride, 98.5%
6038-19-3 98.5%
500G
¥ 2821 2022-04-26
Cooke Chemical
A4709712-25G
DL-Homocysteine thiolactone hydrochloride
6038-19-3 98%
25g
RMB 54.40 2025-02-20
Life Chemicals
F2190-0527-2.5g
3-aminothiolan-2-one hydrochloride
6038-19-3 95%+
2.5g
$40.0 2023-09-06
Life Chemicals
F2190-0527-10g
3-aminothiolan-2-one hydrochloride
6038-19-3 95%+
10g
$84.0 2023-09-06

3-aminothiolan-2-one hydrochloride 関連文献

3-aminothiolan-2-one hydrochlorideに関する追加情報

Introduction to 3-aminothiolan-2-one hydrochloride (CAS No: 6038-19-3)

3-aminothiolan-2-one hydrochloride, with the chemical formula C₄H₇NO₃S·HCl, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This zwitterionic derivative, characterized by its unique structural framework, has garnered attention for its potential applications in drug development, particularly in the synthesis of protease inhibitors and as a precursor in medicinal chemistry. The compound’s ability to form stable complexes with biological targets makes it a valuable candidate for further exploration in therapeutic interventions.

The CAS No 6038-19-3 identifier firmly establishes this molecule as a well-documented chemical entity, facilitating its study and commercialization. The hydrochloride salt form enhances its solubility in aqueous media, which is a critical factor for pharmaceutical formulations. This property is particularly advantageous for drug delivery systems where bioavailability and pharmacokinetic profiles are paramount.

In recent years, the pharmaceutical industry has witnessed a surge in the development of targeted therapies, many of which rely on small-molecule inhibitors that modulate enzyme activity. 3-aminothiolan-2-one hydrochloride has emerged as a promising scaffold for designing molecules that interact with proteases, enzymes that play crucial roles in various pathological processes. For instance, studies have highlighted its potential in inhibiting cathepsins and matrix metalloproteinases (MMPs), which are implicated in cancer progression and inflammation.

One of the most compelling aspects of 3-aminothiolan-2-one hydrochloride is its versatility in medicinal chemistry. Researchers have leveraged its reactive thiol and amine groups to develop libraries of derivatives with enhanced binding affinity and selectivity. The introduction of functional groups such as carboxylic acids, alcohols, or aromatic rings can fine-tune the pharmacological properties of the compound, making it adaptable to diverse therapeutic needs.

Recent advancements in computational chemistry have further accelerated the design and optimization of molecules based on 3-aminothiolan-2-one hydrochloride. Molecular docking simulations and quantum mechanical calculations have provided insights into how this compound interacts with biological targets at the molecular level. These studies have revealed that subtle modifications to its structure can significantly alter its binding affinity and specificity, offering a rational approach to drug design.

The synthesis of 3-aminothiolan-2-one hydrochloride involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the condensation of cysteamine with maleic anhydride, followed by cyclization under controlled conditions. The resulting intermediate is then treated with hydrochloric acid to yield the final salt form. This synthetic route underscores the compound’s accessibility while maintaining high purity standards essential for pharmaceutical applications.

In clinical research, 3-aminothiolan-2-one hydrochloride has been investigated for its potential role in treating inflammatory disorders and neoplastic conditions. Preclinical studies have demonstrated that derivatives of this compound can suppress inflammatory cytokine production by modulating signaling pathways such as NF-κB and MAPK. Additionally, their ability to inhibit proteolytic enzymes suggests utility in preventing tissue degradation associated with chronic diseases.

The growing interest in 3-aminothiolan-2-one hydrochloride is also reflected in patent filings and academic publications. Researchers are exploring novel synthetic strategies to improve yield and scalability while maintaining structural integrity. Collaborative efforts between academia and industry are fostering innovation, leading to faster translation of laboratory findings into clinical candidates.

From a regulatory perspective, the documentation required for 3-aminothiolan-2-one hydrochloride adheres to stringent guidelines set forth by global health authorities such as the FDA and EMA. Safety data sheets (SDS) meticulously detail handling protocols, toxicological profiles, and environmental considerations. These measures ensure that the compound is used responsibly across various sectors, including research laboratories and pharmaceutical manufacturing plants.

The future prospects for 3-aminothiolan-2-one hydrochloride appear promising, driven by ongoing research into its pharmacological applications. As computational tools become more sophisticated and synthetic techniques evolve, new derivatives with improved properties are likely to emerge. Furthermore, interdisciplinary approaches combining chemistry with biology promise to unlock untapped potential within this molecular scaffold.

In conclusion,3-aminothiolan-2-one hydrochloride (CAS No: 6038-19-3) stands as a testament to the synergy between chemical innovation and therapeutic discovery. Its unique structural features and functional versatility make it a cornerstone in modern drug development efforts aimed at addressing complex diseases through targeted molecular interventions.

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